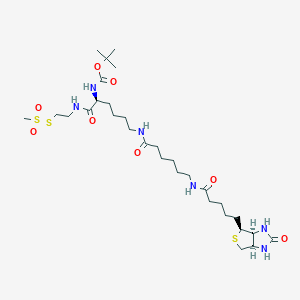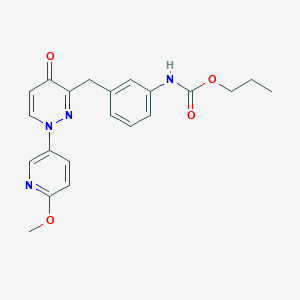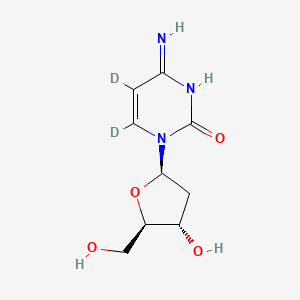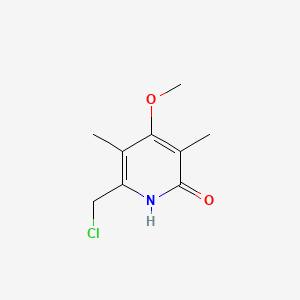
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antiulcer agents like omeprazole .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine typically involves the reaction of 3,5-dimethyl-4-methoxypyridine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloromethyl group at the 2-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .
化学反応の分析
Types of Reactions
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
科学的研究の応用
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly antiulcer agents like omeprazole.
Industry: In the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of omeprazole, it contributes to the formation of the active sulfenamide form, which inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion .
類似化合物との比較
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridinium chloride
Uniqueness
2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is unique due to the presence of the hydroxyl group at the 6-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical behavior and applications .
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
6-(chloromethyl)-4-methoxy-3,5-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12ClNO2/c1-5-7(4-10)11-9(12)6(2)8(5)13-3/h4H2,1-3H3,(H,11,12) |
InChIキー |
WIYDUIGAKDJGAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)C(=C1OC)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
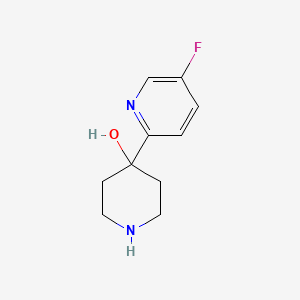
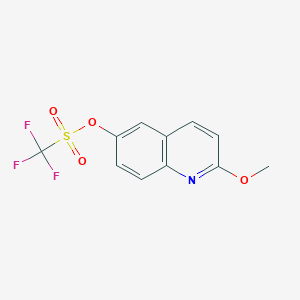
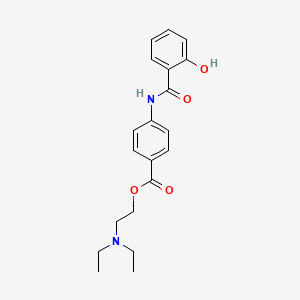

![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide](/img/structure/B13841057.png)
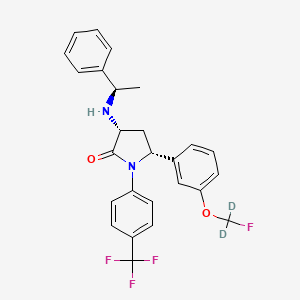
![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
